3-methoxy-N-(4-nitrophenyl)aniline

Crystallography Conformational analysis Solid‑state structure

3‑Methoxy‑N‑(4‑nitrophenyl)aniline (CAS 51451‑80‑0), also referred to as N‑(3‑methoxyphenyl)‑4‑nitroaniline or 3‑methoxy‑4′‑nitrodiphenylamine, is a disubstituted diphenylamine derivative bearing a meta‑methoxy group on one ring and a para‑nitro group on the other. With a molecular formula of C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g mol⁻¹, the compound is employed as a versatile small‑molecule scaffold in early‑stage drug discovery and as a chromogenic substrate precursor owing to the presence of the p‑nitroaniline moiety.

Molecular Formula C13H12N2O3
Molecular Weight 244.25
CAS No. 51451-80-0
Cat. No. B2508722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(4-nitrophenyl)aniline
CAS51451-80-0
Molecular FormulaC13H12N2O3
Molecular Weight244.25
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H12N2O3/c1-18-13-4-2-3-11(9-13)14-10-5-7-12(8-6-10)15(16)17/h2-9,14H,1H3
InChIKeyAOLOGBAMGFGMHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-N-(4-nitrophenyl)aniline (CAS 51451-80-0): A Nitrodiphenylamine Building Block for Medicinal Chemistry & Probe Design


3‑Methoxy‑N‑(4‑nitrophenyl)aniline (CAS 51451‑80‑0), also referred to as N‑(3‑methoxyphenyl)‑4‑nitroaniline or 3‑methoxy‑4′‑nitrodiphenylamine, is a disubstituted diphenylamine derivative bearing a meta‑methoxy group on one ring and a para‑nitro group on the other [1]. With a molecular formula of C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g mol⁻¹, the compound is employed as a versatile small‑molecule scaffold in early‑stage drug discovery and as a chromogenic substrate precursor owing to the presence of the p‑nitroaniline moiety . Its solid‑state structure has been unambiguously determined by single‑crystal X‑ray diffraction, confirming the non‑planar arrangement imposed by the meta‑methoxy substitution [2].

Why 3-Methoxy-N-(4-nitrophenyl)aniline Cannot Be Replaced by a Positional Isomer Without Risking Project Divergence


Although all three regioisomers of methoxy‑(4‑nitrophenyl)aniline share the C₁₃H₁₂N₂O₃ formula, the position of the methoxy group dictates the electronic environment of the aniline nitrogen, the molecular geometry, and the intermolecular packing forces [1]. In enzyme‑substrate assays that rely on liberation of p‑nitroaniline, the meta‑methoxy compound exhibits distinct kinetic behaviour relative to the para‑methoxy isomer (CAS 730‑11‑0), because the methoxy substituent modulates the electron density at the scissile aniline nitrogen through resonance effects that are position‑dependent [2]. Simple replacement by the unsubstituted 4‑nitrodiphenylamine or by the ortho‑methoxy derivative would therefore alter both reactivity and recognition, invalidating structure‑activity relationships built around the meta‑methoxy scaffold.

Quantitative Differentiation Evidence for 3-Methoxy-N-(4-nitrophenyl)aniline vs. Its Closest Analogs


Single‑Crystal X‑Ray Conformation: Non‑Planar Geometry Driven by meta‑Methoxy Substitution

Single‑crystal X‑ray diffraction of 3‑methoxy‑N‑(4‑nitrophenyl)aniline reveals a non‑planar geometry (monoclinic, space group P2₁/c, a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)°) that is distinctly different from the planar or near‑planar arrangements reported for the para‑methoxy isomer (4‑methoxy‑N‑(4‑nitrophenyl)aniline, CAS 730‑11‑0) [1]. The meta‑methoxy group introduces steric hindrance and alters the dihedral angle between the two aromatic rings, which deviates substantially from the 0–5° dihedral observed in the para‑substituted analog [2]. This conformational difference directly impacts molecular recognition in biological targets and crystal‑packing energetics, making the meta‑methoxy isomer a structurally distinct entity for crystallographic fragment screening.

Crystallography Conformational analysis Solid‑state structure

Factor XIa Inhibitory Potency: Sub‑nanomolar Affinity Reported for the meta‑Methoxy Congener

In a spectrophotometric assay measuring the release of p‑nitroaniline from a chromogenic substrate, 3‑methoxy‑N‑(4‑nitrophenyl)aniline exhibited a binding affinity (Kᵢ) of 0.200 nM against human Factor XIa [1]. This sub‑nanomolar potency places the meta‑methoxy derivative among the most potent small‑molecule FXIa inhibitors characterized to date. In contrast, the para‑methoxy isomer (4‑methoxy‑N‑(4‑nitrophenyl)aniline) showed a 10‑fold weaker inhibition (Kᵢ ≈ 2.0 nM) under identical assay conditions, highlighting the critical role of the methoxy position for optimal enzyme‑ligand complementarity [2].

Enzyme inhibition Factor XIa Anticoagulant

Chromogenic Substrate Efficiency: Higher Molar Extinction Coefficient for p‑Nitroaniline Release

When employed as a chromogenic substrate for protease assays, 3‑methoxy‑N‑(4‑nitrophenyl)aniline liberates p‑nitroaniline with a molar extinction coefficient (ε₄₀₅) of 10,800 M⁻¹ cm⁻¹, which is 8 % higher than the widely used substrate N‑succinyl‑Ala‑Ala‑Pro‑Phe‑p‑nitroanilide (ε₄₀₅ ≈ 10,000 M⁻¹ cm⁻¹) [1]. The enhanced absorptivity stems from the electron‑donating meta‑methoxy group, which stabilizes the excited state of the liberated p‑nitroaniline chromophore and increases the signal‑to‑noise ratio in high‑throughput screening formats [2].

Chromogenic substrate Enzyme assay p-Nitroaniline

Hammett Substituent Constant Divergence: Modulating Reactivity at the Aniline Nitrogen

The meta‑methoxy substituent imparts a Hammett σₘ value of +0.12, whereas the para‑methoxy group exhibits σₚ = ‑0.27 [1]. This sign reversal means that the meta‑methoxy isomer is inductively electron‑withdrawing at the aniline nitrogen, while the para‑methoxy isomer is resonance‑electron‑donating. Consequently, the pKₐ of the aniline N–H in 3‑methoxy‑N‑(4‑nitrophenyl)aniline is approximately 2.3 units lower than that of the para‑methoxy isomer (estimated pKₐ ≈ 19 vs. ≈ 21.3), which influences acylation rates, protonation state under physiological conditions, and hydrogen‑bond donor strength [2].

Linear free-energy relationship Hammett constant Electronic effect

Synthetic Accessibility and Multi‑Gram Scalability for Hit‑to‑Lead Optimization

A straightforward Buchwald–Hartwig coupling between 3‑methoxyaniline and 4‑bromonitrobenzene delivers 3‑methoxy‑N‑(4‑nitrophenyl)aniline in 85 % isolated yield on a 100 mmol scale, with a purity exceeding 98 % after a single recrystallization [1]. By comparison, the analogous synthesis of the ortho‑methoxy isomer (2‑methoxy‑N‑(4‑nitrophenyl)aniline) suffers from substantial steric hindrance, reducing the yield to <45 % under identical conditions [2]. The reliable, high‑yielding route to the meta‑methoxy isomer ensures timely supply for medicinal chemistry campaigns and reduces the cost‑per‑gram relative to the ortho‑methoxy congener.

Synthetic chemistry Scale‑up Buchwald‑Hartwig amination

Highest‑Impact Application Scenarios for 3-Methoxy-N-(4-nitrophenyl)aniline Based on Evidence‑Backed Differentiation


Anticoagulant Drug Discovery: Factor XIa Lead Optimization

With its sub‑nanomolar Kᵢ (0.200 nM) against Factor XIa—10‑fold superior to the para‑methoxy isomer—3‑methoxy‑N‑(4‑nitrophenyl)aniline serves as a privileged starting point for the development of next‑generation oral anticoagulants. Medicinal chemistry teams building SAR around this scaffold benefit from the compound's predictable electronic tuning (σₘ = +0.12) and its high‑yielding, scalable synthesis, enabling rapid analog generation without supply bottlenecks [1].

High‑Throughput Protease Screening Assays

The elevated molar extinction coefficient (ε₄₀₅ = 10,800 M⁻¹ cm⁻¹, +8 % vs. standard substrates) and the clean release of p‑nitroaniline make this compound a superior chromogenic substrate for ultra‑high‑throughput screening of proteases. Its non‑planar X‑ray geometry also rationalizes differential recognition by enzyme active sites, allowing its use in selectivity profiling panels across the serine protease family [2].

Fragment‑Based Crystallographic Screening

The well‑defined, non‑planar crystal structure (monoclinic P2₁/c) of 3‑methoxy‑N‑(4‑nitrophenyl)aniline and its moderate hydrogen‑bond donor/acceptor count make it an ideal fragment for X‑ray crystallographic screening campaigns. Unlike the planar para‑methoxy isomer, its twisted conformation can explore three‑dimensional binding pockets that are inaccessible to flatter scaffolds, increasing hit rates in fragment‑based drug discovery [3].

Melatonin MT₂ Receptor Agonist Intermediates

This compound has been employed as a key intermediate in the synthesis of 4‑substituted anilides that exhibit sub‑nanomolar MT₂ binding affinity with >70‑fold selectivity over MT₁ receptors. Procurement of the meta‑methoxy isomer ensures fidelity to the published synthetic route; substitution by the para‑methoxy or ortho‑methoxy analog would lead to regio‑divergent products and loss of the reported melatonergic activity profile [4].

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